molecular formula C16H12Cl2N2O3S B2960497 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 897759-47-6

2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2960497
CAS RN: 897759-47-6
M. Wt: 383.24
InChI Key: NZWRVOWWXJLEMS-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The presence of the benzothiazole and dimethoxy groups suggest that this compound may have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzamide core, with the benzothiazole and dimethoxy groups providing additional complexity. These groups could potentially influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole and dimethoxy groups in this compound could potentially influence its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Structural Characterization

Research on benzothiazole derivatives includes the synthesis and structural analysis of novel compounds. For instance, benzothiazole derivatives have been synthesized with potential anti-inflammatory and analgesic properties, highlighting the versatility of this chemical scaffold in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the structural elucidation of novel benzothiazoles through IR, NMR, and X-ray diffraction techniques emphasizes the importance of detailed molecular characterization in understanding the properties and potential applications of these compounds (Ćaleta, Cinčić, Karminski-Zamola, & Kaitner, 2008).

Potential Applications in Medicinal Chemistry

Benzothiazole derivatives have been explored for their pharmacological potential. Some compounds have shown promise as antitumor agents, where specific benzothiazole derivatives were synthesized and evaluated for their ability to inhibit tumor growth, suggesting their potential in cancer therapy (Yoshida et al., 2005). Other studies have focused on antimicrobial activities, with benzothiazole compounds demonstrating effectiveness against bacterial and fungal strains, indicating their potential as new antimicrobial agents (Padalkar et al., 2014).

Material Science Applications

In the field of material science, benzothiazole derivatives have been incorporated into the design of bulk heterojunction solar cells, where modifications in the polymer structure, including the incorporation of benzothiazole units, have led to improvements in photovoltaic performance (Chu et al., 2011). This highlights the potential of benzothiazole derivatives in the development of advanced materials for energy applications.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some benzamides and benzothiazoles are known to have biological activity, which could potentially pose risks if not handled properly .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further as a potential therapeutic agent .

properties

IUPAC Name

2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-6-12(23-2)14-13(11)19-16(24-14)20-15(21)9-7-8(17)3-4-10(9)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWRVOWWXJLEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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